

Rediocide A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Rediocide C

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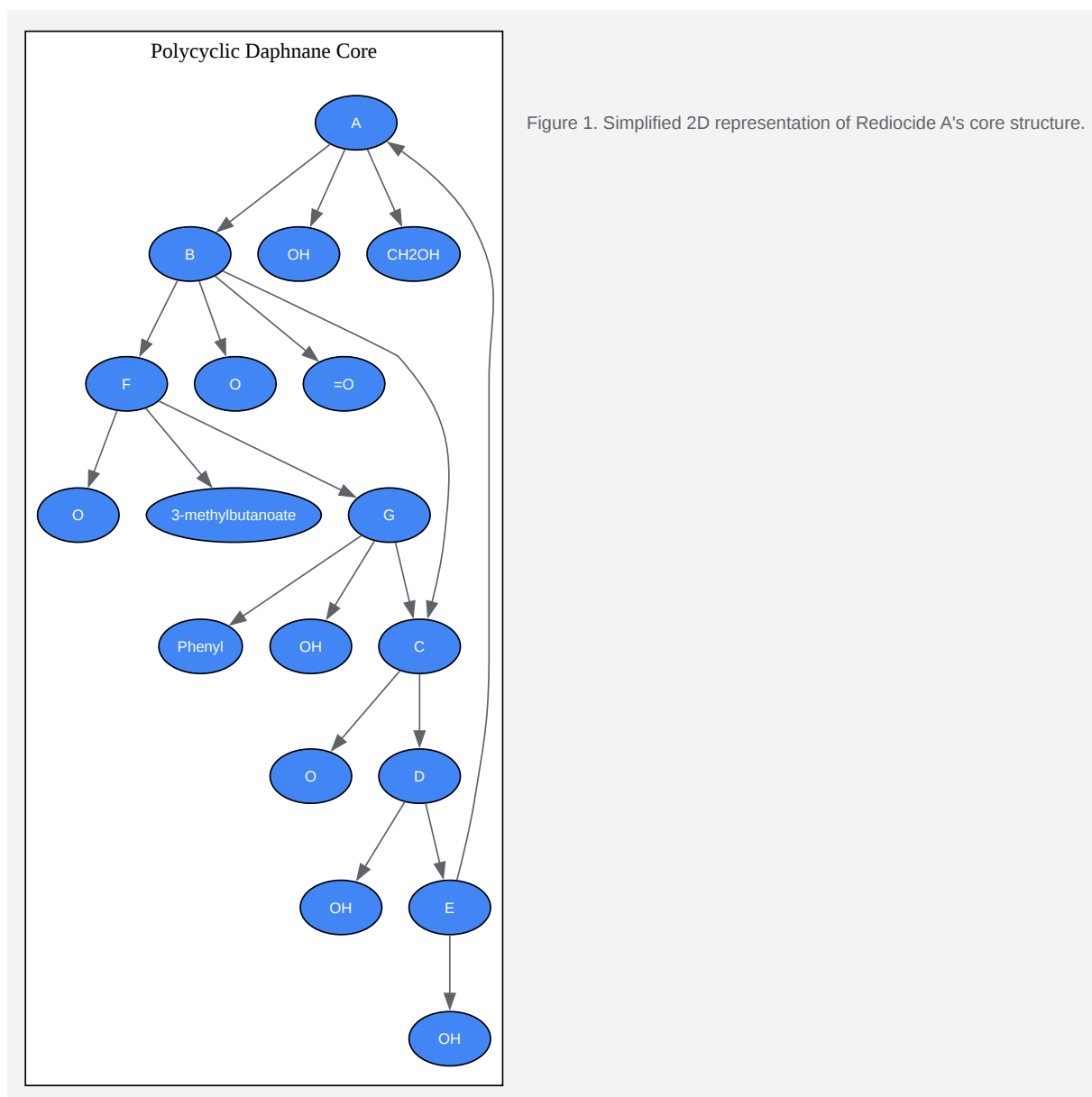
This technical guide provides a comprehensive overview of Rediocide A, a daphnane ester natural product with significant biological activities. This document details its chemical structure, physicochemical properties, and its dual roles as an insecticide and a potential immunotherapeutic agent. Experimental methodologies from key studies are described, and relevant signaling pathways are visualized.

Chemical Structure and Physicochemical Properties

Rediocide A is a complex diterpenoid isolated from the roots of *Trigonostemon reidioides*.^[1] Its intricate structure is characterized by a polycyclic daphnane core.

Chemical Structure

The two-dimensional chemical structure of Rediocide A is presented below.



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Caption: Figure 1. Simplified 2D representation of Rediocide A's core structure.

Physicochemical Properties

A summary of the known physicochemical properties of Rediocide A is provided in the table below.

| Property | Value | Source |
|------------------------------|---|-------------|
| Molecular Formula | C44H58O13 | PubChem[2] |
| Molar Mass | 794.9 g/mol | PubChem[2] |
| IUPAC Name | [(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.1 ^{19,2} .2.0 ^{1,8} .0 ^{2,26} .0 ^{3,5} .0 ^{7,11} .0 ^{25,30}]tritiaconta-14,16-dien-18-yl] 3-methylbutanoate | PubChem[2] |
| CAS Number | 280565-85-7 | PubChem[2] |
| Melting Point | 206.53 °C | Biosynth[3] |
| Boiling Point | 449.94 °C | Biosynth[3] |
| Computed XLogP3 | 3.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 5 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 13 | PubChem[2] |
| Rotatable Bond Count | 8 | PubChem[2] |

Biological Activities and Mechanism of Action

Rediocide A exhibits two distinct and significant biological activities: insecticidal effects through the modulation of G-protein-coupled receptors and potential anticancer activity by overcoming tumor immune resistance.

Insecticidal Activity: GPCR Desensitization

Rediocide A functions as a potent insecticide by inducing the desensitization of G-protein-coupled receptors (GPCRs).[1] This activity is not due to direct receptor antagonism but rather a more general mechanism involving the activation of conventional protein kinase C (PKC).[1]



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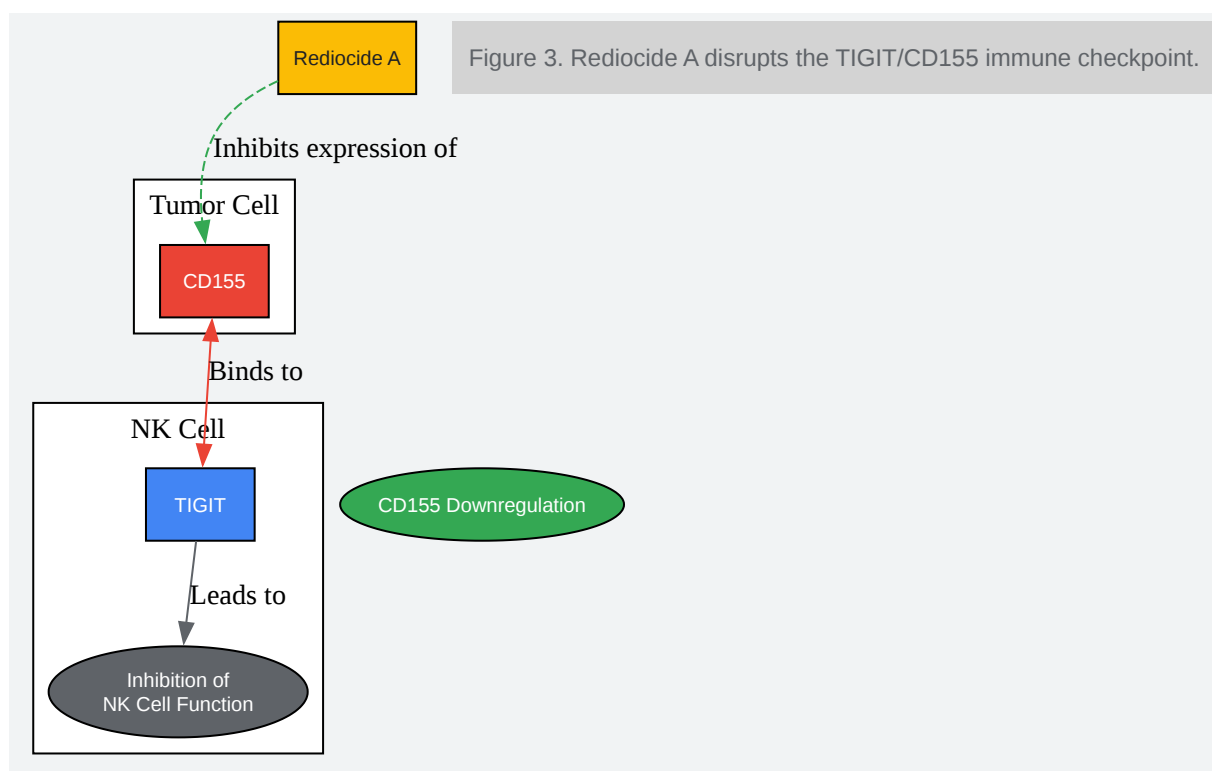
Caption: Figure 2. Rediocide A signaling pathway for GPCR desensitization.

Anticancer Activity: Overcoming Tumor Immuno-resistance

Rediocide A has emerged as a promising agent in cancer immunotherapy. It enhances the tumor-killing activity of Natural Killer (NK) cells by overcoming the immuno-resistance of non-small cell lung cancer (NSCLC) cells.[4][5] This is achieved through the downregulation of the immune checkpoint protein CD155 on tumor cells, thereby inhibiting the TIGIT/CD155 signaling pathway.[4][5]

| Parameter | Cell Line | Treatment | Fold Increase vs. Control |
|------------------------|-----------|--------------|---------------------------|
| NK cell-mediated lysis | A549 | 100 nM Red-A | 3.58 |
| NK cell-mediated lysis | H1299 | 100 nM Red-A | 1.26 |
| Granzyme B level | A549 | 100 nM Red-A | 1.48 |
| Granzyme B level | H1299 | 100 nM Red-A | 1.53 |
| IFN- γ level | A549 | 100 nM Red-A | 3.23 |
| IFN- γ level | H1299 | 100 nM Red-A | 6.77 |

Data sourced from references[4][5].



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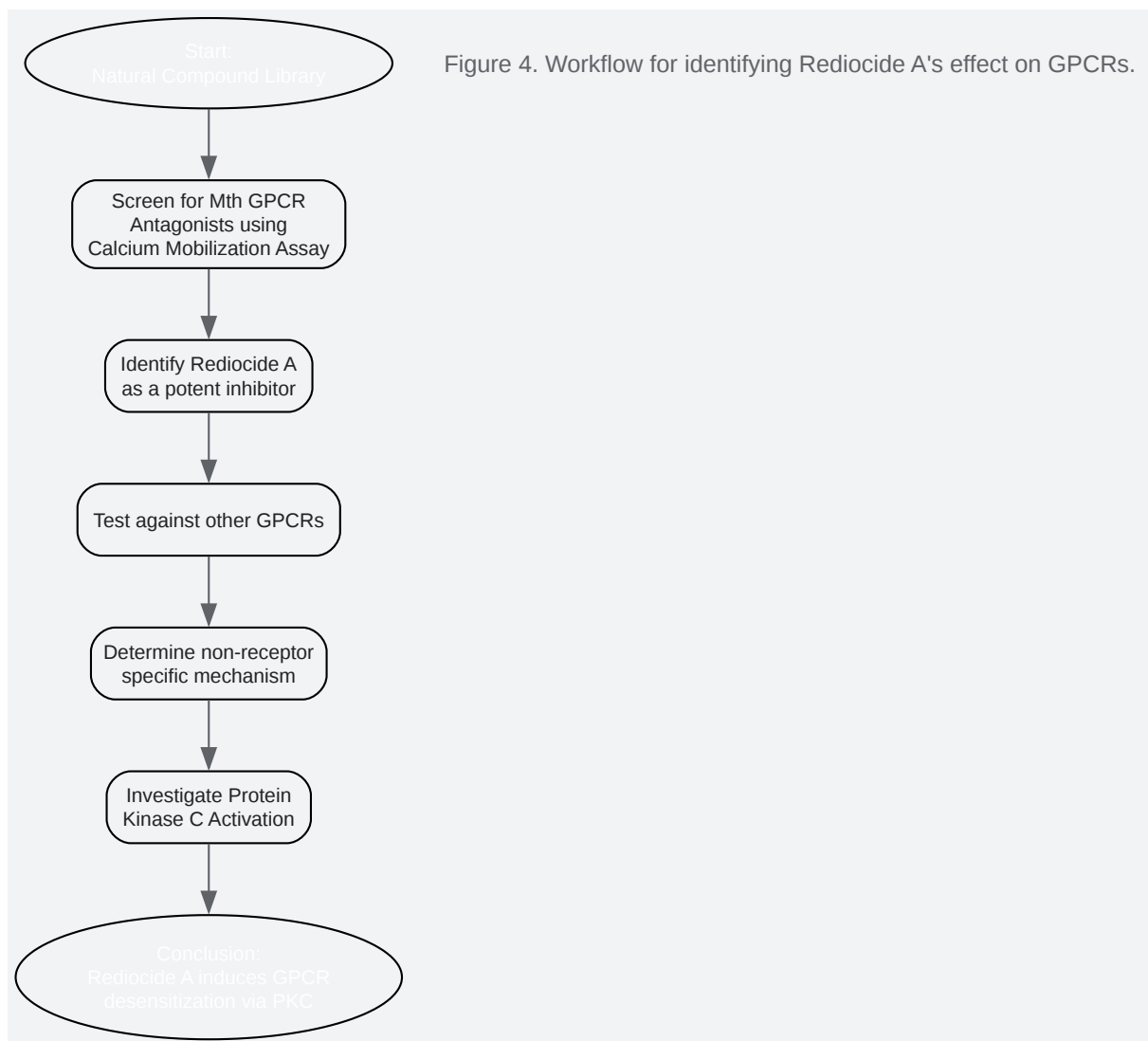
Caption: Figure 3. Rediocide A disrupts the TIGIT/CD155 immune checkpoint.

Experimental Protocols

The following sections outline the general methodologies employed in the key studies investigating the biological activities of Rediocide A.

GPCR Desensitization Assay

The study investigating the insecticidal properties of Rediocide A likely employed a calcium mobilization assay to screen for antagonists of the Methuselah (Mth) GPCR.[[1](#)]



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Caption: Figure 4. Workflow for identifying Rediocide A's effect on GPCRs.

A typical calcium mobilization assay would involve cells expressing the target GPCR loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation, intracellular calcium levels

rise, leading to an increase in fluorescence, which can be measured. The inhibitory effect of compounds like Rediocide A would be quantified by a reduction in this fluorescence signal.

NK Cell-Mediated Cytotoxicity Assays

The investigation into Rediocide A's anticancer properties utilized several assays to determine its effect on NK cell function.[\[4\]](#)[\[5\]](#)

- Cell Culture: Human NSCLC cell lines (A549 and H1299) and NK cells were co-cultured.[\[4\]](#)
- Treatment: Cells were treated with Rediocide A (10 or 100 nM) or a vehicle control (0.1% DMSO) for 24 hours.[\[4\]](#)
- Cytotoxicity Detection: NK cell-mediated cytotoxicity was assessed using a biophotonic cytotoxicity assay and an impedance-based assay.[\[5\]](#)
- Flow Cytometry: Degranulation (CD107a expression), granzyme B levels, and NK cell-tumor cell conjugate formation were analyzed by flow cytometry.[\[5\]](#)
- ELISA: The production of Interferon- γ (IFN- γ) was quantified using an enzyme-linked immunosorbent assay (ELISA).[\[5\]](#)
- Ligand Profiling: The expression of ligands, such as CD155, on tumor cells was detected by flow cytometry.[\[4\]](#)

Synthesis

Rediocide A is a natural product isolated from the roots of *Trigonostemon reidioides*.[\[1\]](#)

Information regarding its total chemical synthesis is not widely available in the reviewed literature, suggesting that it is primarily obtained through extraction from its natural source.

Conclusion

Rediocide A is a structurally complex natural product with compelling biological activities. Its ability to modulate GPCR signaling through PKC activation underscores its insecticidal properties. Furthermore, its capacity to enhance NK cell-mediated tumor killing by downregulating the CD155 immune checkpoint highlights its potential as a novel

immunotherapeutic agent. Further research into its synthesis, structure-activity relationships, and in vivo efficacy is warranted to fully explore its therapeutic potential.

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